![molecular formula C17H15N3OS2 B2968662 6-乙基-N-(6-甲氧基苯并[d]噻唑-2-基)苯并[d]噻唑-2-胺 CAS No. 862975-26-6](/img/structure/B2968662.png)

6-乙基-N-(6-甲氧基苯并[d]噻唑-2-基)苯并[d]噻唑-2-胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

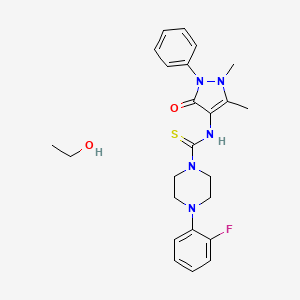

“6-ethyl-N-(6-methoxybenzo[d]thiazol-2-yl)benzo[d]thiazol-2-amine” is a compound that belongs to the class of organic compounds known as thiazoles. Thiazoles are compounds containing a five-membered aromatic ring made up of one sulfur atom, one nitrogen atom, and three carbon atoms . Thiazoles are found in many potent biologically active compounds, such as sulfathiazole (antimicrobial drug), Ritonavir (antiretroviral drug), Abafungin (antifungal drug), Bleomycine, and Tiazofurin (antineoplastic drug) .

Synthesis Analysis

The synthesis of similar compounds involves coupling substituted 2-amino benzothiazoles with N-phenyl anthranilic acid. The obtained intermediate compounds are then treated with 1-(2-chloro ethyl) piperidine hydrochloride or 4-(2-chloro ethyl) morpholine hydrochloride to yield the final derivatives .Molecular Structure Analysis

The thiazole ring is planar, and its aromaticity is characterized by the delocalization of a lone pair of π-electrons of the sulfur atom for completing the needs of 6π electrons to satisfy Hückel’s rule . The aromaticity is estimated by the chemical shift of the ring proton (between 7.27 and 8.77 ppm), and the calculated π-electron density shows that the C-5 atom can undergo electrophilic substitution and the C-2 atom for the nucleophilic substitution .Chemical Reactions Analysis

The thiazole ring is a parent material for various chemical compounds including sulfur drugs, biocides, fungicides, dyes, and chemical reaction accelerators . The inclusion of the thiazole ring in synthesized structures is considered responsible for the compact protective coating formed as a result of mixed interactions during their adsorption over metal surfaces following Langmuir adsorption curves .Physical and Chemical Properties Analysis

Thiazole is slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents and dyes . The odor of thiazole is similar to that of pyridine. It is a clear pale yellow liquid with a boiling point of 116–118°C and specific gravity 1.2 .科学研究应用

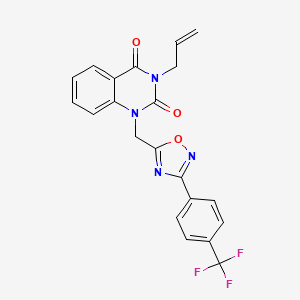

有机反应中的催化作用

用沸石 Y 中的类似于 6-乙基-N-(6-甲氧基苯并[d]噻唑-2-基)苯并[d]噻唑-2-胺的噻唑-酰肼配体的钼(VI)配合物的包封对伯醇和烃类的氧化表现出显着的催化活性。这表明结构相关的化合物在催化中的潜在应用,突出了它们在提高有机合成过程催化剂的效率和可重复利用性中的作用 (Ghorbanloo 和 Alamooti,2017 年)。

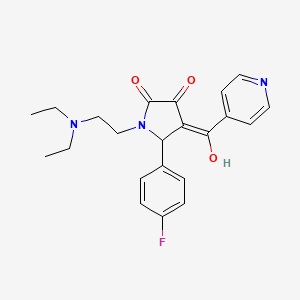

抗癌潜力

6-氟-N-(6-甲氧基苯并[d]噻唑-2-基)苯并[d]噻唑-2-胺的异恶唑衍生物显示出有希望的抗癌活性,特别是通过线粒体依赖性途径激活 p53 来诱导癌细胞系中的细胞周期停滞和凋亡。这强调了这些化合物作为开发新型抗癌剂的支架的潜力 (Kumbhare 等人,2014 年)。

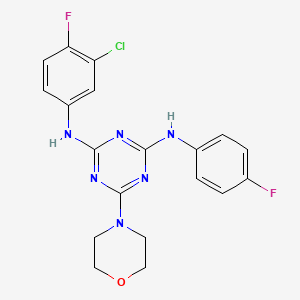

抗菌活性

据报道,与所关注化合物的核心部分 6-甲氧基-2-氨基苯并噻唑相关的衍生物的合成和生物学评估对多种微生物表现出抗菌活性。这表明所讨论的化合物也可能具有抗菌特性,可能为抗菌剂的开发提供一条新途径 (Juber 等人,2020 年)。

抗结核活性

对取代的苯并[h]喹唑啉、苯并[g]吲唑、吡唑和 2,6-二芳基吡啶的研究(它们与所关注的化合物具有结构相似性)已经确定了几种具有显着抗结核活性的化合物。这突出了类似化合物在结核病治疗中的潜力,强调了药物发现中结构多样性的重要性 (Maurya 等人,2013 年)。

神经保护作用

已经合成并评估了 N-(取代苯并噻唑-2-基)酰胺衍生物(包括那些与所关注化合物在结构上相似的衍生物)的抗惊厥和神经保护作用。此类化合物已证明具有可喜的结果,表明它们作为具有神经保护作用的更安全和有效的抗惊厥药的先导物的潜力 (Hassan 等人,2012 年)。

作用机制

Target of Action

Compounds with a similar thiazole structure have been found to exhibit diverse biological activities . They have been associated with antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic drug molecules .

Mode of Action

Thiazole derivatives have been shown to regulate cell cycle and apoptosis by p53 activation via mitochondrial-dependent pathways .

Biochemical Pathways

Thiazole derivatives have been associated with the regulation of key mitochondrial proteins such as Bcl-2 and Bax . This alteration in protein levels can result in apoptosis by accelerating the expression of caspases .

Result of Action

Thiazole derivatives have been shown to exhibit anti-cancer activity against various cancer cell lines . They have been found to be particularly effective against the Colo205 cell line, with IC50 values ranging from 5.04–13 μM . One of the promising compounds induced G2/M cell cycle arrest and increased the levels of p53 tremendously in treated Colo205 cells .

安全和危害

未来方向

属性

IUPAC Name |

6-ethyl-N-(6-methoxy-1,3-benzothiazol-2-yl)-1,3-benzothiazol-2-amine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H15N3OS2/c1-3-10-4-6-12-14(8-10)22-16(18-12)20-17-19-13-7-5-11(21-2)9-15(13)23-17/h4-9H,3H2,1-2H3,(H,18,19,20) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LLCFZRBRTSODID-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CC2=C(C=C1)N=C(S2)NC3=NC4=C(S3)C=C(C=C4)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H15N3OS2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

341.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![7-[(3-chlorophenyl)methyl]-3-methyl-8-[4-(3-phenylpropyl)piperazin-1-yl]-2,3,6,7-tetrahydro-1H-purine-2,6-dione](/img/structure/B2968580.png)

![2-(4-Fluorophenyl)imidazo[1,2-A]pyrimidin-7-amine](/img/structure/B2968582.png)

![N-cyclopentyl-3-phenyl-5-propylpyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B2968588.png)

![N-[2-(3,4-dimethoxyphenyl)ethyl]-2-(N'-hydroxycarbamimidoyl)acetamide](/img/no-structure.png)

![4-[3-(2,4-Dimethylphenoxy)-4-oxo-1-[(oxolan-2-yl)methyl]azetidin-2-yl]benzonitrile](/img/structure/B2968594.png)

![(E)-3-[5-bromo-2-(naphthalen-1-ylmethoxy)phenyl]-2-cyano-N-(4-methoxyphenyl)prop-2-enamide](/img/structure/B2968597.png)

![2-{[2-(1H-indol-3-yl)-2-oxoethyl]sulfanyl}-N-(2-methoxyethyl)-3-(2-methylpropyl)-4-oxo-3,4-dihydroquinazoline-7-carboxamide](/img/structure/B2968601.png)

![Tert-butyl 4-[ethyl-[3-(prop-2-enoylamino)propanoyl]amino]piperidine-1-carboxylate](/img/structure/B2968602.png)